

1H NMR Analysis of 2-**iodo-5-methoxybenzaldehyde**: A Comparative Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-*iodo-5-methoxybenzaldehyde***

Cat. No.: **B1310537**

[Get Quote](#)

A detailed ¹H NMR spectral analysis of **2-*iodo-5-methoxybenzaldehyde*** is presented, providing a comparative guide for researchers and scientists in the field of drug development and organic synthesis. This guide includes a comprehensive assignment of proton signals, a comparison with related benzaldehyde derivatives, and a detailed experimental protocol for reproducibility.

The structural characterization of synthetic compounds is a cornerstone of modern chemical and pharmaceutical research. Among the array of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands out as an indispensable tool for elucidating molecular structures. This guide focuses on the ¹H NMR assignment of **2-*iodo-5-methoxybenzaldehyde***, a substituted aromatic aldehyde of interest in organic synthesis.

Comparative ¹H NMR Data

The ¹H NMR spectrum of **2-*iodo-5-methoxybenzaldehyde*** in deuterated chloroform (CDCl₃) exhibits distinct signals corresponding to the aldehydic proton, the methoxy group protons, and the aromatic protons. A detailed comparison with structurally related benzaldehydes, namely 2-iodobenzaldehyde and 5-methoxybenzaldehyde, highlights the influence of the iodo and methoxy substituents on the chemical shifts of the aromatic protons.

Compound	Proton Assignment	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
2-Iodo-5-methoxybenzaldehyde	-CHO	9.86	s	-	1H
H-6	7.85	d	8.8	1H	
H-4	7.21	dd	8.8, 3.0	1H	
H-3	7.15	d	3.0	1H	
-OCH ₃	3.87	s	-	3H	
2-Iodobenzaldehyde	-CHO	10.11	s	-	1H
H-6	7.96	dd	7.8, 1.5	1H	
H-3	7.91	dd	7.8, 1.0	1H	
H-5	7.51	td	7.5, 1.0	1H	
H-4	7.24	td	7.8, 1.5	1H	
5-Methoxybenzaldehyde	-CHO	9.88	s	-	1H
H-2, H-6	7.41 - 7.35	m	-	2H	
H-4	7.15	m	-	1H	
-OCH ₃	3.85	s	-	3H	

Note: The chemical shifts and coupling constants are typical values and may vary slightly depending on the experimental conditions.

Structural Assignment and Coupling

The assignment of the aromatic protons in **2-iodo-5-methoxybenzaldehyde** is based on their chemical shifts and coupling patterns. The proton ortho to the aldehyde group (H-6) is the most deshielded due to the electron-withdrawing nature of both the aldehyde and the iodine atom. The proton H-4 shows a doublet of doublets splitting due to coupling with both H-3 (meta coupling) and H-6 (para coupling is negligible). The proton H-3 appears as a doublet due to meta coupling with H-4. The spin-spin coupling relationships are visualized in the diagram below.

Spin-spin coupling in **2-iodo-5-methoxybenzaldehyde**.

Experimental Protocol

The following is a standard protocol for acquiring a ^1H NMR spectrum of a small organic molecule like **2-iodo-5-methoxybenzaldehyde**.

1. Sample Preparation:

- Weigh approximately 5-10 mg of the solid **2-iodo-5-methoxybenzaldehyde**.
- Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- Transfer the solution to a clean, dry 5 mm NMR tube using a Pasteur pipette. Ensure the sample height in the tube is adequate for the spectrometer being used.

2. NMR Instrument Parameters:

- Spectrometer: A 400 MHz (or higher) NMR spectrometer is recommended for good signal dispersion.
- Solvent: CDCl_3
- Temperature: Standard probe temperature (e.g., 298 K).
- Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30') is typically used for routine ^1H NMR.
- Number of Scans: 16 to 64 scans are usually sufficient for a sample of this concentration.

- Relaxation Delay (d1): 1-2 seconds.
- Acquisition Time (aq): 3-4 seconds.
- Spectral Width (sw): A spectral width of approximately 12-16 ppm is appropriate for most organic molecules.

3. Data Processing:

- Apply a Fourier transform to the acquired free induction decay (FID).
- Phase correct the spectrum manually or using an automated routine.
- Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
- Integrate the signals to determine the relative number of protons for each resonance.
- Analyze the multiplicities and coupling constants to aid in signal assignment.

This guide provides a foundational understanding of the ^1H NMR characteristics of **2-iodo-5-methoxybenzaldehyde**, facilitating its identification and characterization in research and development settings. The comparative data and detailed protocol offer a practical resource for scientists working with this and similar compounds.

- To cite this document: BenchChem. [1H NMR Analysis of 2-Iodo-5-methoxybenzaldehyde: A Comparative Guide]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1310537#1h-nmr-assignment-for-2-iodo-5-methoxybenzaldehyde>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com